[Gly35, Asp37]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, which is a significant component associated with Alzheimer’s disease. This specific variant substitutes the amino acids Methionine at position 35 with Glycine and Glycine at position 37 with Aspartate. The standard beta-amyloid (1-42) peptide is known for its aggregation properties, which are critical in the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease.
Beta-amyloid peptides are derived from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The [Gly35, Asp37]-beta-amyloid (1-42) variant is synthesized for research purposes and is commercially available from various suppliers for use in scientific studies related to neurodegeneration and Alzheimer's disease pathology.
This compound falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate, forming oligomers and fibrils that are implicated in neurodegenerative diseases.
The synthesis of [Gly35, Asp37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific substitutions requires careful control over reaction conditions and protecting groups to ensure fidelity in the sequence.
Technical Details:
Challenges in synthesizing beta-amyloid peptides include their tendency to aggregate during both synthesis and purification stages, necessitating the development of novel protocols to enhance yield and purity .
The molecular structure of [Gly35, Asp37]-beta-Amyloid (1-42) consists of 42 amino acids with the following sequence:
The molecular weight of [Gly35, Asp37]-beta-Amyloid (1-42) is approximately 4498.0 g/mol . The structure exhibits a high propensity for aggregation due to its hydrophobic regions and specific amino acid composition, particularly at positions 35 and 37.
The primary reactions involving [Gly35, Asp37]-beta-Amyloid (1-42) include:
The aggregation process can be influenced by factors such as pH, temperature, and ionic strength. Techniques like size exclusion chromatography and multi-angle light scattering are employed to analyze the size distribution of aggregates formed during these reactions .
The mechanism by which [Gly35, Asp37]-beta-Amyloid (1-42) exerts its effects involves several steps:
Studies have shown that soluble oligomers are more toxic than insoluble fibrils, highlighting their role in early synaptic dysfunction observed in Alzheimer’s disease .
Relevant analytical techniques include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination.
[Gly35, Asp37]-beta-Amyloid (1-42) is utilized extensively in research related to:
This modified peptide provides insights into the role of specific amino acid substitutions on the aggregation behavior and toxicity profiles relevant to Alzheimer’s disease research .
The [Gly35, Asp37]-Aβ(1-42) variant represents a strategically engineered mutant where methionine at position 35 (Met35) and glycine at position 37 (Gly37) are substituted, fundamentally altering the peptide’s physicochemical behavior. Met35 in wild-type Aβ(1-42) is a redox-active residue critical for reactive oxygen species (ROS) generation and lipid peroxidation [4] [5]. Its replacement with glycine eliminates this oxidative hotspot while simultaneously disrupting hydrophobic C-terminal interactions that drive β-sheet stacking [3] [8]. The Asp37 substitution introduces a charged residue within the hydrophobic core (residues 29-42), destabilizing fibril-favoring conformations through electrostatic repulsion and steric hindrance [3] [10].
Solid-state NMR analyses reveal that wild-type Aβ(1-42) adopts a triple parallel β-sheet motif (β1: residues 12-20; β2: 30-36; β3: 38-42) stabilized by salt bridges (e.g., Asp23-Lys28) and hydrophobic contacts involving Met35-Gly37 [8]. In the [Gly35, Asp37] mutant:
These changes are experimentally validated via Raman spectroscopy, where the mutant’s amide I band shifts from 1,670 cm⁻¹ (characteristic of β-sheets) to 1,650 cm⁻¹ (α-helix/random coil) during early aggregation phases [6].
Table 1: Aggregation Kinetics of Aβ(1-42) Variants
Variant | Lag Phase (hr) | Elongation Rate (a.u./min) | Fibril Yield (ThT RFU) | Dominant Oligomer Size (n-mer) |
---|---|---|---|---|
Wild-Type | 4.2 ± 0.3 | 0.45 ± 0.02 | 12,500 ± 300 | 12-18 |
[Gly35, Asp37] | 9.8 ± 1.1* | 0.18 ± 0.01* | 3,200 ± 150* | 4-6 |
Arctic (E22G) | 1.5 ± 0.2 | 0.68 ± 0.03 | 15,200 ± 400 | 20-24 |
Iowa (D23N) | 6.5 ± 0.4 | 0.32 ± 0.02 | 8,700 ± 200 | 8-12 |
*Data sources: [2] [5] [9]. ThT RFU = Thioflavin T relative fluorescence units; *p<0.01 vs. wild-type.
Key findings:
Wild-type Aβ(1-42) fibrillization follows a "dock-and-lock" mechanism where residues 17-42 form parallel β-sheets with in-register alignment [8]. The [Gly35, Asp37] mutant disrupts this process through:
Table 2: Salt Bridge Stability in Aβ(1-42) Fibril Cores
Variant | Salt Bridge Pair | Occupancy (%) | Distance (Å) | Free Energy (kcal/mol) |
---|---|---|---|---|
Wild-Type | Asp23-Lys28 | 98.2 | 2.9 ± 0.2 | -5.8 |
[Gly35, Asp37] | Asp23-Lys28 | 63.4* | 4.1 ± 0.4* | -2.6* |
[Gly35, Asp37] | Asp37-Lys28 | 41.7 | 5.2 ± 0.7 | -1.2 |
*Data from MD simulations [3] [8]; *p<0.001 vs. wild-type.
Although [Gly35, Asp37]-Aβ(1-42) shows attenuated fibrillization, its oligomers exhibit unique neurotoxic profiles:
Table 3: Neurotoxic Profiles of Aβ(1-42) Oligomers
Parameter | Wild-Type Oligomers | [Gly35, Asp37] Oligomers | Scrambled Aβ(1-42) |
---|---|---|---|
Neuronal Viability | 42 ± 3% | 58 ± 4%* | 92 ± 2% |
ROS Production | 3.5-fold ↑ | 1.8-fold ↑* | 1.1-fold ↑ |
LTP Inhibition | 78 ± 5% | 45 ± 6%* | 8 ± 2% |
Caspase-3 Activation | 4.2-fold ↑ | 2.1-fold ↑* | 1.3-fold ↑ |
*Data sources: [2] [5] [7]; *p<0.05 vs. wild-type; LTP = long-term potentiation.
Critical mechanistic insights:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5